molecular formula C8H11Cl2NO B2454662 2-(Chloromethyl)-5-ethoxypyridine hydrochloride CAS No. 133238-81-0

2-(Chloromethyl)-5-ethoxypyridine hydrochloride

Cat. No.: B2454662
CAS No.: 133238-81-0
M. Wt: 208.08
InChI Key: HBJUVVNQGJLIGO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and an ethoxy group at the fifth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-ethoxypyridine hydrochloride typically involves the chloromethylation of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the second position of the pyridine ring. The reaction is usually carried out under acidic conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different pyridine derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-(Chloromethyl)-5-ethoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethoxypyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The ethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar structural features but with additional methoxy groups, which can alter its chemical properties and reactivity.

    2-(Chloromethyl)pyridine hydrochloride: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    2-Chloromethyl-5-methylpyridine hydrochloride: Contains a methyl group instead of an ethoxy group, which can affect its solubility and reactivity.

Uniqueness

2-(Chloromethyl)-5-ethoxypyridine hydrochloride is unique due to the presence of both the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-ethoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUVVNQGJLIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133238-81-0
Record name 2-(chloromethyl)-5-ethoxypyridine hydrochloride
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